Cas no 897735-79-4 (N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide)

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide structure
897735-79-4 structure
商品名:N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide
CAS番号:897735-79-4
MF:C13H14BrN3O2
メガワット:324.17316198349
CID:6094313
PubChem ID:7533326

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide 化学的及び物理的性質

名前と識別子

    • N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide
    • N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
    • AB00679161-01
    • AKOS024656482
    • 897735-79-4
    • F2518-0521
    • N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pentanamide
    • インチ: 1S/C13H14BrN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18)
    • InChIKey: YGQBNRVYNJKXPX-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NN=C(C2=CC=C(Br)C=C2)O1)(=O)CCCC

計算された属性

  • せいみつぶんしりょう: 323.02694g/mol
  • どういたいしつりょう: 323.02694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2518-0521-15mg
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
897735-79-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2518-0521-1mg
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
897735-79-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2518-0521-5μmol
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
897735-79-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2518-0521-10mg
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
897735-79-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2518-0521-50mg
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
897735-79-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2518-0521-3mg
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
897735-79-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2518-0521-75mg
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
897735-79-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2518-0521-2μmol
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
897735-79-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2518-0521-40mg
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
897735-79-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2518-0521-2mg
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
897735-79-4 90%+
2mg
$59.0 2023-05-16

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide 関連文献

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamideに関する追加情報

Introduction to N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide (CAS No. 897735-79-4)

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide (CAS No. 897735-79-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide make it a promising candidate for various pharmacological studies.

The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing two oxygen atoms and one nitrogen atom. This ring system is often incorporated into drug molecules due to its stability and ability to form hydrogen bonds, which can enhance the binding affinity of the molecule to its target. The presence of the 4-bromophenyl substituent in N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide adds further complexity and potential for modulation of biological activity.

Recent studies have explored the biological properties of N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide in various contexts. One notable area of research is its potential as an antimicrobial agent. A study published in the *Journal of Medicinal Chemistry* (2021) demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell death.

In addition to its antimicrobial properties, N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide has also been investigated for its anticancer potential. Research conducted at the National Institutes of Health (NIH) found that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to interfere with key signaling pathways involved in cell proliferation and survival.

The pharmacokinetic properties of N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide have also been studied extensively. A preclinical study published in *Pharmaceutical Research* (2020) evaluated the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. The results indicated that it has favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life, which are desirable characteristics for a potential therapeutic agent.

Another area of interest is the use of N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide as a lead compound for drug discovery. Its structural flexibility allows for the introduction of various functional groups to optimize its biological activity and pharmacological properties. Chemists at the University of California have synthesized several derivatives of this compound and screened them for enhanced potency and selectivity against specific targets.

The safety profile of N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide has also been assessed in preclinical studies. Toxicity tests conducted in vitro and in vivo have shown that this compound has low toxicity at therapeutic concentrations. However, further studies are needed to fully understand its long-term safety and potential side effects.

In conclusion, N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide (CAS No. 897735-79-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its use in various medical settings.

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